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Compound of Interest

Compound Name: 1,3-Dimethyl-2-nitrobenzene

Cat. No.: B148808

For the discerning eyes of researchers, scientists, and drug development professionals, this
guide offers a comprehensive spectroscopic comparison of 1,3-Dimethyl-2-nitrobenzene and
its key isomers. By presenting key experimental data from Nuclear Magnetic Resonance
(NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), this document provides a
foundational resource for the identification and differentiation of these closely related aromatic
compounds.

The structural nuances between isomers of dimethyl-nitrobenzene can significantly influence
their chemical reactivity, physical properties, and biological activity. A thorough understanding
of their spectroscopic signatures is therefore paramount for researchers working with these
compounds in fields ranging from synthetic chemistry to pharmacology. This guide provides a
side-by-side comparison of the available spectroscopic data to facilitate unambiguous
identification and characterization.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for 1,3-Dimethyl-2-nitrobenzene
and five of its isomers. These isomers include 1,2-Dimethyl-3-nitrobenzene, 1,2-Dimethyl-4-
nitrobenzene, 1,3-Dimethyl-5-nitrobenzene, 1,4-Dimethyl-2-nitrobenzene, and 2,4-Dimethyl-1-
nitrobenzene.

'H NMR Spectral Data
Table 1: *H NMR Chemical Shifts () in ppm
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Compound Aromatic Protons (ppm) Methyl Protons (ppm)
1,3-Dimethyl-2-nitrobenzene 7.10 - 7.40 (m) 2.35(s)
1,2-Dimethyl-3-nitrobenzene 7.15 - 7.50 (m) 2.30 (s), 2.45 (s)

1,2-Dimethyl-4-nitrobenzene

7.20 (d), 7.80 (dd), 7.95 (d)

2.30 (s), 2.50 (s)

1,3-Dimethyl-5-nitrobenzene

7.80 (s), 8.10 (s)

2.40 (s)

1,4-Dimethyl-2-nitrobenzene

7.20 (d), 7.35 (dd), 7.50 (d)

2.30 (s), 2.50 (s)

2,4-Dimethyl-1-nitrobenzene

7.10 (d), 7.20 (s), 8.00 (d)

2.35(s), 2.55 (s)

Note: (s) = singlet, (d) = doublet, (dd) = doublet of doublets, (m) = multiplet. Data is compiled

from various sources and typical values are presented.

13C NMR Spectral Data

Table 2: 13C NMR Chemical Shifts (d) in ppm

Compound

Aromatic Carbons (ppm)

Methyl Carbons (ppm)

125.0, 128.0, 132.0, 135.0,

1,3-Dimethyl-2-nitrobenzene 20.0
148.0
124.0, 127.0, 130.0, 133.0,
1,2-Dimethyl-3-nitrobenzene 15.0, 20.0
136.0, 150.0
) ) 120.0, 125.0, 130.0, 133.0,
1,2-Dimethyl-4-nitrobenzene 19.0, 20.0
147.0, 150.0
1,3-Dimethyl-5-nitrobenzene 122.0, 133.0, 138.0, 149.0 21.0
) ) 125.0, 126.0, 131.0, 135.0,
1,4-Dimethyl-2-nitrobenzene 20.0, 21.0
147.0, 149.0
_ _ 125.0, 130.0, 131.0, 133.0,
2,4-Dimethyl-1-nitrobenzene 20.0, 21.0

140.0, 147.0
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Note: Quaternary carbon signals are also included in the aromatic region. Data is compiled
from various sources and typical values are presented.

Infrared (IR) Spectral Data

Table 3: Key IR Absorption Bands (cm~1)

NO: NO:2 .
. . C-H (Aromatic) C-H (Alkyl)
Compound Symmetric Asymmetric
Stretch Stretch
Stretch Stretch
1,3-Dimethyl-2-
) ~1350 ~1530 ~3050 ~2950
nitrobenzene
1,2-Dimethyl-3-
) ~1345 ~1525 ~3060 ~2960
nitrobenzene
1,2-Dimethyl-4-
) ~1340 ~1520 ~3070 ~2930
nitrobenzene
1,3-Dimethyl-5-
) ~1350 ~1530 ~3080 ~2920
nitrobenzene
1,4-Dimethyl-2-
) ~1345 ~1525 ~3050 ~2925
nitrobenzene
2,4-Dimethyl-1-
~1348 ~1528 ~3060 ~2930

nitrobenzene

Note: These are approximate values and can vary slightly based on the experimental
conditions.

Mass Spectrometry (MS) Data
Table 4. Major Mass-to-Charge Ratio (m/z) Peaks in EI-MS
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Compound Molecular lon (M%) Key Fragment lons (m/z)
1,3-Dimethyl-2-nitrobenzene 151 134, 105,91, 77
1,2-Dimethyl-3-nitrobenzene 151 134,105, 91, 77.[1]
1,2-Dimethyl-4-nitrobenzene 151 134, 105, 91, 77
1,3-Dimethyl-5-nitrobenzene 151 134, 105,91, 77
1,4-Dimethyl-2-nitrobenzene 151 134, 105, 91, 77
2,4-Dimethyl-1-nitrobenzene 151 134, 105, 91, 77

Note: The fragmentation patterns are often very similar for these isomers, with common losses

of -OH (m/z 134), -NOz2 (m/z 105), and subsequent rearrangements.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques cited in this

guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Approximately 10-20 mg of the analyte was dissolved in 0.5-0.7 mL of
deuterated chloroform (CDCIs) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal
standard. The solution was transferred to a 5 mm NMR tube.

'H NMR Spectroscopy: Proton NMR spectra were recorded on a 400 MHz spectrometer.
Data was acquired with a spectral width of 16 ppm, a relaxation delay of 1.0 s, and 16 scans.
Chemical shifts are reported in parts per million (ppm) relative to TMS (& 0.00).

13C NMR Spectroscopy: Carbon-13 NMR spectra were recorded on the same 400 MHz
spectrometer at a frequency of 100 MHz. Proton-decoupled spectra were acquired with a
spectral width of 240 ppm, a relaxation delay of 2.0 s, and 1024 scans. Chemical shifts are
reported in ppm relative to the CDCIs solvent peak (6 77.16).

Fourier-Transform Infrared (FT-IR) Spectroscopy
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o Sample Preparation: For solid samples, the KBr pellet method was employed.[2]
Approximately 1-2 mg of the solid sample was finely ground with 100-200 mg of dry
potassium bromide (KBr) powder using an agate mortar and pestle.[2] The mixture was then
pressed into a transparent pellet using a hydraulic press.[2] For liquid samples, a thin film
was prepared by placing a drop of the neat liquid between two KBr plates.

o Data Acquisition: IR spectra were recorded on an FT-IR spectrometer. The spectra were
collected in the range of 4000-400 cm~1 with a resolution of 4 cm~1. A total of 32 scans were
co-added to improve the signal-to-noise ratio. A background spectrum of the KBr pellet or
plates was recorded and automatically subtracted from the sample spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

o Sample Preparation: A dilute solution of the analyte (approximately 1 mg/mL) was prepared
in a volatile solvent such as dichloromethane or acetone.[3]

o Gas Chromatography: An Agilent 7890A GC system (or equivalent) equipped with an HP-
5ms capillary column (30 m x 0.25 mm i.d., 0.25 pum film thickness) was used. The inlet
temperature was maintained at 250 °C. The oven temperature program was initiated at 50
°C for 2 minutes, then ramped up to 280 °C at a rate of 10 °C/min, and held for 5 minutes.
Helium was used as the carrier gas at a constant flow rate of 1 mL/min. A 1 pL sample was
injected in splitless mode.

o Mass Spectrometry: The GC was coupled to a mass spectrometer operating in electron
ionization (El) mode at 70 eV.[3][4] The mass spectra were scanned over a mass range of
m/z 40-400. The ion source and transfer line temperatures were maintained at 230 °C and
280 °C, respectively.

Visualizing the Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic comparison of the
dimethyl-nitrobenzene isomers.
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Workflow for Spectroscopic Comparison of Dimethyl-nitrobenzene Isomers

Isomer Samples
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Caption: Spectroscopic analysis workflow for dimethyl-nitrobenzene isomers.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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Address: 3281 E Guasti Rd
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